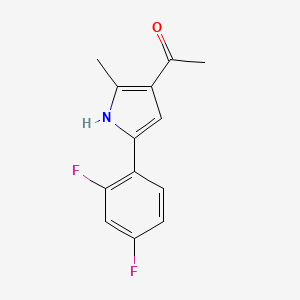

1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[5-(2,4-difluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-7-11(8(2)17)6-13(16-7)10-4-3-9(14)5-12(10)15/h3-6,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINJYRVIPJGVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=C(C=C(C=C2)F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to interact with various components of the cytochrome complex, including cytochrome c1, heme protein, mitochondrial, cytochrome b, cytochrome b-c1 complex subunit 1, mitochondrial, and others.

Mode of Action

Based on its interaction with the cytochrome complex, it can be inferred that it may influence electron transport and energy production within cells.

Biochemical Analysis

Biochemical Properties

1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, including organ damage and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with its target biomolecules within the appropriate cellular context.

Biological Activity

1-(5-(2,4-Difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, with the CAS number 1513180-89-6, is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and various biological assays related to this compound.

Chemical Structure and Properties

- Molecular Formula : C13H11F2NO

- Molecular Weight : 235.23 g/mol

- Purity : Typically ≥98% in research applications.

The compound features a pyrrole ring substituted with a difluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrole compounds exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below:

Antitumor Activity

Recent studies have shown that similar pyrrole derivatives demonstrate significant antitumor properties by inhibiting key signaling pathways involved in cancer proliferation. For instance:

- Mechanism : Compounds with similar structures have been found to inhibit BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are critical in various cancers.

- Case Study : A derivative demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, suggesting potential for breast cancer therapy .

Anti-inflammatory Activity

Pyrrole derivatives have been noted for their anti-inflammatory properties:

- Mechanism : They inhibit the production of pro-inflammatory cytokines and modulate the activity of COX enzymes.

- Research Findings : In vitro studies indicated a reduction in inflammatory markers in treated cells compared to controls.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects:

- Activity Spectrum : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Assay Results : Tests using the disk diffusion method revealed zones of inhibition against common pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. Key findings include:

- Substituent Influence : The presence of electron-withdrawing groups (like fluorine) enhances lipophilicity and bioavailability.

- Pyrrole Ring Modifications : Alterations in the pyrrole structure can significantly impact binding affinity to target receptors.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally analogous derivatives, focusing on substituent effects , synthetic routes , physicochemical properties , and biological activities .

Structural Analogues and Substituent Variations

Physicochemical Properties

- Lipophilicity: Fluorine atoms in the 2,4-difluorophenyl group enhance lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 1-phenylethanone derivatives) .

- Solubility : The presence of polar groups (e.g., pyrrolidinyl in ) improves aqueous solubility, whereas chloro or acetyl groups reduce it .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(5-(2,4-difluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone typically follows a multi-step synthetic route involving:

- Formation of the substituted pyrrole ring.

- Introduction of the 2,4-difluorophenyl substituent at the 5-position of the pyrrole.

- Acetylation at the 3-position of the pyrrole to install the ethanone group.

This approach ensures regioselective substitution and functionalization to yield the target compound with high purity and yield.

Key Preparation Methods

Pyrrole Ring Construction via Cyclization

One efficient method involves the cyclization of appropriate precursors such as chalcones and enaminones under iodine-promoted conditions using mechanochemical techniques:

Liquid-Assisted Mechanochemical Synthesis : Mixing chalcones and enaminones with iodine under ball-milling conditions at room temperature results in the formation of dihydropyrroles, which can be further oxidized to pyrroles.

-

- Reactants: Chalcone (0.5 mmol), Enaminone (0.75 mmol), Iodine (1.0 mmol)

- Solvent: MeCN (acetonitrile) in catalytic amounts (0.1 µL/mg)

- Equipment: Stainless steel ball mill jar with a 7 mm stainless steel ball

- Milling: 1800 rpm (30 Hz) for 30 minutes at room temperature

- Workup: Extraction with ethyl acetate, solvent evaporation, and purification by silica gel column chromatography

Yields : This method can provide yields up to 75% for related pyrrole derivatives, demonstrating good efficiency and green chemistry advantages by avoiding bulk solvents and heating.

Aromatic Substitution to Introduce the 2,4-Difluorophenyl Group

The 2,4-difluorophenyl substituent is introduced at the 5-position of the pyrrole ring via cross-coupling reactions such as Buchwald-Hartwig amination or Ullmann coupling, depending on the available halogenated pyrrole precursors.

These palladium- or copper-catalyzed coupling reactions are performed under inert atmosphere with appropriate ligands and bases to ensure high regioselectivity and yield.

Representative Reaction Scheme

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

| Technique | Purpose | Typical Data for Target Compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity | 1H NMR: Methyl protons at δ 1.8–2.2 ppm; Aromatic protons δ 6.5–7.5 ppm; 19F NMR: Fluorine signals at δ -110 to -120 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 235.24 (M+H)+ |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group verification | Carbonyl stretch ~1700 cm−1; C-F and C-H stretches |

| Melting Point (mp) | Purity and physical characterization | Typically sharp melting point indicating purity |

Research Findings and Optimization Notes

Mechanochemical synthesis provides a greener alternative with reduced solvent usage and shorter reaction times compared to traditional solution-phase methods.

The choice of catalyst and reaction conditions in Friedel-Crafts acylation critically affects the yield and selectivity of the ethanone group introduction.

Cross-coupling reactions require careful ligand and base selection to achieve high regioselectivity for the 2,4-difluorophenyl substitution.

Purification typically involves silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures to achieve ≥95% purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrole ring synthesis | Iodine-promoted cyclization (mechanochemical) | Chalcones + Enaminones + I2, ball milling, MeCN | Fast, solvent-minimized, high yield | Requires specialized milling equipment |

| Acetylation (Ethanone introduction) | Friedel-Crafts acylation | Acetyl chloride + AlCl3, anhydrous | High regioselectivity | Sensitive to moisture, side reactions possible |

| Aromatic substitution | Pd or Cu-catalyzed cross-coupling | Halogenated pyrrole + 2,4-difluorophenyl boronic acid/amine | High selectivity, versatile | Requires inert atmosphere, expensive catalysts |

| Purification | Chromatography/Recrystallization | Silica gel, hexane/ethyl acetate or ethanol/water | Achieves high purity | Time-consuming, solvent use |

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.2 Å, b=12.1 Å, c=10.3 Å |

| Dihedral angle (pyrrole-Ph) | 15° |

These data guide polymorph screening and co-crystal design for improved bioavailability .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- DFT calculations : Predict electrophilic sites using Fukui indices. The pyrrole C3 position (adjacent to ethanone) shows high electrophilicity (f⁺ ~0.15), making it reactive toward nucleophiles.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics.

- SAR studies : Compare with analogs (e.g., mono-fluorinated or brominated derivatives) to identify substituent effects on reactivity .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Answer:

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:

- Assay variability : Differences in bacterial strains or cell lines.

- Solubility limitations : Use DMSO concentrations >0.1% can artifactually inhibit activity.

Q. Mitigation strategies :

- Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Validate results via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Advanced: How does this compound’s structure-activity relationship (SAR) compare to analogs with varying fluorination patterns?

Answer:

Table 2: SAR Comparison

| Compound | Fluorination Pattern | logP | Antimicrobial IC₅₀ (µM) |

|---|---|---|---|

| 1-(5-(2-Fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | Mono-fluoro | 2.1 | 25.3 |

| This compound | Di-fluoro | 2.8 | 12.7 |

| 1-(5-Bromo-2-methyl-1H-pyrrol-3-yl)ethanone | Bromo | 3.2 | 48.9 |

Di-fluorination enhances activity due to increased membrane permeability and target binding. Bromination reduces solubility, limiting efficacy .

Advanced: What strategies address solubility challenges in in vitro assays, and how do formulation choices impact pharmacological profiling?

Answer:

- Co-solvent systems : Use cyclodextrins or PEG-400 to improve aqueous solubility (target: >50 µM).

- Prodrug design : Introduce phosphate esters or glycosides for hydrolytic activation in biological media.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake by 40–60% in macrophage models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.